5-Aminomethyl-4,6-dimethyl-pyridin-2-ylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

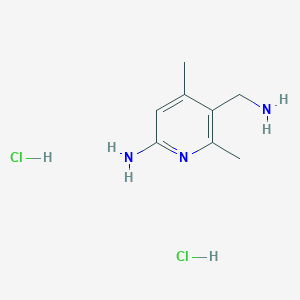

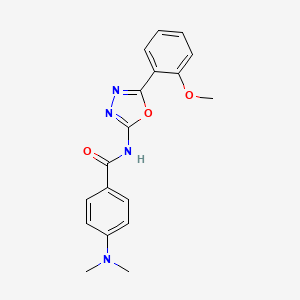

5-Aminomethyl-4,6-dimethyl-pyridin-2-ylamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3 . It is a white to yellow solid . The compound is also known by its CAS Number: 260794-33-0 .

Molecular Structure Analysis

The molecular structure of 5-Aminomethyl-4,6-dimethyl-pyridin-2-ylamine dihydrochloride can be represented by the InChI code: 1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H . This indicates that the molecule consists of a pyridine ring with aminomethyl and dimethyl substituents.Physical And Chemical Properties Analysis

5-Aminomethyl-4,6-dimethyl-pyridin-2-ylamine dihydrochloride is a white to yellow solid . Its molecular weight is 196.08 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the literature I retrieved.Aplicaciones Científicas De Investigación

Antifungal Applications

A study detailed the synthesis of a novel series of compounds using a derivative close to the chemical structure of interest, evaluated for their antifungal activity. These compounds demonstrated potential against Candida albicans, indicating the significance of such derivatives in developing new antifungal agents. The study utilized docking studies and ADMET prediction to showcase the compounds' potential, emphasizing their good binding mode and drug-like properties (J. Sangshetti et al., 2014).

Antimicrobial Activities

Another research avenue explored the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines, demonstrating potential antimicrobial activities. The synthesis pathway involved reactions with derivatives similar to 5-Aminomethyl-4,6-dimethyl-pyridin-2-ylamine dihydrochloride, highlighting the chemical's versatility as a precursor for compounds with possible antimicrobial applications (A. Abdel-rahman et al., 2002).

Synthesis of Energetic Derivatives

The synthesis and performance evaluation of new energetic derivatives involving derivatives of the chemical were reported. These derivatives were synthesized through a method involving condensation with 5-aminotetrazole, showing significant outcomes in terms of detonation velocity and pressure. This research suggests the compound's utility in synthesizing materials with potential applications in energetic materials (Zhao Ku, 2015).

Nitric Oxide Production Inhibition

Research involving the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, prepared through a modified condensation process, explored their effects on immune-activated nitric oxide production. The derivatives demonstrated inhibitory effects, with one showing higher activity than reference compounds, indicating potential for therapeutic applications in conditions associated with nitric oxide overproduction (P. Jansa et al., 2014).

Chemical Synthesis and Characterization

There is also interest in synthesizing stable betainic pyrimidinaminides using 5-Aminomethyl-4,6-dimethyl-pyridin-2-ylamine dihydrochloride derivatives, showcasing the compound's role in developing new chemical entities with unique structures and properties. These studies underline the versatility of such derivatives in chemical synthesis, offering insights into their structural and functional characterization (A. Schmidt, 2002).

Propiedades

IUPAC Name |

5-(aminomethyl)-4,6-dimethylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-5-3-8(10)11-6(2)7(5)4-9;;/h3H,4,9H2,1-2H3,(H2,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNRGLMLPMWZBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)

![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)

![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)

![3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole](/img/structure/B2754591.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)

![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)

![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)